2-Cycloheptylideneethanol
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Overview
Description
2-Cycloheptylideneethanol is an organic compound with the molecular formula C9H16O. It is characterized by a cycloheptyl ring attached to an ethylene group, which is further bonded to a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylideneethanol typically involves the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylideneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include cycloheptanone, cycloheptyl ethanol, and various halogenated derivatives .
Scientific Research Applications
2-Cycloheptylideneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cycloheptylideneethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Cycloheptanone: Similar in structure but lacks the ethylene and hydroxyl groups.
Cycloheptyl ethanol: Similar but lacks the double bond in the ethylene group.
2-Cyclohexylideneethanol: Similar but has a six-membered ring instead of a seven-membered ring.
Uniqueness: 2-Cycloheptylideneethanol is unique due to its seven-membered ring structure combined with an ethylene and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
4448-83-3 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cycloheptylideneethanol |
InChI |
InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h7,10H,1-6,8H2 |
InChI Key |
OVEOABNEDKAHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCO)CC1 |
Origin of Product |
United States |
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